molecular formula C20H20N6O2 B6447516 2-[(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine CAS No. 2549001-32-1

2-[(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine

Cat. No. B6447516
CAS RN: 2549001-32-1
M. Wt: 376.4 g/mol
InChI Key: JIWXJCJXLGBITL-UHFFFAOYSA-N
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Description

2-[(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a useful research compound. Its molecular formula is C20H20N6O2 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is 376.16477390 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Anticancer Activity

The pyrano[3,2-c]quinolone scaffold has been associated with potent anticancer effects. Alkaloids like zanthosimuline and huajiaosimuline, which contain this motif, exhibit cytotoxicity against cancer cells . Researchers have explored derivatives of this compound as potential anticancer agents.

Antibacterial Properties

Furo[3,2-c]quinolone derivatives, including araliopsine and almein, are isolated from Rutaceae species. These compounds possess antibacterial activity, making them valuable in combating bacterial infections .

Antimalarial Applications

The pyrano[3,2-c]quinolone framework has also shown promise in antimalarial research. Its structural features may contribute to inhibiting malarial parasites .

Anti-inflammatory Effects

Certain furo[3,2-c]quinolones exhibit anti-inflammatory properties. These compounds could potentially be used to modulate inflammatory responses in various diseases .

Inhibition of Calcium Signaling

Pyrano[3,2-c]quinolones have been investigated for their impact on calcium signaling pathways. Understanding their effects on cellular calcium levels is crucial for drug development .

Targeting TNF-α and Platelet Aggregation

Furo[3,2-c]quinolone hybrids have diverse pharmacological activities, including inhibition of TNF-α (a pro-inflammatory cytokine) and platelet aggregation. These properties may have therapeutic implications .

properties

IUPAC Name

4-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]furo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2/c1-25-13-15(12-24-25)14-10-22-20(23-11-14)28-16-3-7-26(8-4-16)19-17-5-9-27-18(17)2-6-21-19/h2,5-6,9-13,16H,3-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWXJCJXLGBITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=NC=CC5=C4C=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine

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